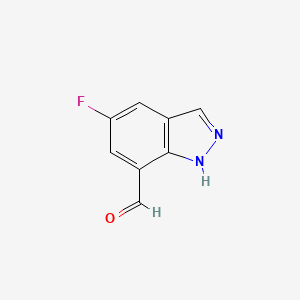

5-fluoro-1H-indazole-7-carbaldehyde

Descripción general

Descripción

5-fluoro-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a fluorine atom at the 5-position of the indazole ring enhances the compound’s chemical stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-fluoro-1H-indazole-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 5-fluoro-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions activated by the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: 1H-Indazole-7-carboxylic acid, 5-fluoro-

Reduction: 1H-Indazole-7-methanol, 5-fluoro-

Substitution: Various halogenated indazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

5-Fluoro-1H-indazole-7-carbaldehyde has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with specific biological targets, making it a candidate for developing therapeutic agents against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance, in a study focusing on breast cancer cells (MCF-7), this compound exhibited an IC50 value of approximately 1.30 µM, indicating strong antiproliferative activity compared to standard treatments like SAHA (17.25 µM) . The mechanism involved induction of apoptosis and disruption of the cell cycle at the S phase, preventing cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that play crucial roles in disease pathways. Initial findings suggest that it may modulate the activity of enzymes involved in inflammation and cancer progression . Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess binding affinities and interaction dynamics with biological macromolecules.

Antimicrobial Properties

Preliminary evaluations indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes notable efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism is thought to involve disruption of cellular processes critical for bacterial survival.

Material Science Applications

The unique electronic properties of this compound make it a candidate for material science applications, including the development of new materials with specific electronic or optical characteristics. Its ability to form derivatives through various chemical reactions enhances its utility in synthesizing complex organic molecules .

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 1.30 | Induction of apoptosis; Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of cellular processes |

| Escherichia coli | Not specified | Disruption of cellular processes |

Table 2: Synthetic Routes for Derivatives

| Synthetic Method | Description |

|---|---|

| Oxidation | Converts aldehyde to carboxylic acid derivatives |

| Reduction | Converts aldehyde to alcohols |

| Substitution | Forms new derivatives via halogenation or alkylation |

Mecanismo De Acción

The mechanism of action of 5-fluoro-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparación Con Compuestos Similares

- 1H-Indazole-7-carboxaldehyde

- 5-Fluoroindole

- 1H-Indazole-3-carboxaldehyde

Comparison: 5-fluoro-1H-indazole-7-carbaldehyde is unique due to the presence of both the aldehyde and fluorine functional groups. The fluorine atom enhances the compound’s stability and biological activity compared to non-fluorinated analogs. Additionally, the position of the aldehyde group at the 7-position of the indazole ring differentiates it from other indazole derivatives .

Propiedades

Número CAS |

1100214-39-8 |

|---|---|

Fórmula molecular |

C8H5FN2O |

Peso molecular |

164.14 g/mol |

Nombre IUPAC |

5-fluoro-1H-indazole-7-carbaldehyde |

InChI |

InChI=1S/C8H5FN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-4H,(H,10,11) |

Clave InChI |

VVFDIWHRROSHJH-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1C=NN2)C=O)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.